2-Ethylhexyl 3-aminopropyl ether

Description

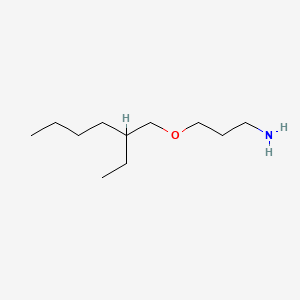

Structure

3D Structure

Properties

IUPAC Name |

3-(2-ethylhexoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c1-3-5-7-11(4-2)10-13-9-6-8-12/h11H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFGEIYOLIFSRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Record name | 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025304 | |

| Record name | 3-((2-Ethylhexyl)oxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-((2-ethylhexyl)oxy)propylamine is a colorless liquid. (NTP, 1992), Liquid | |

| Record name | 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Propanamine, 3-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 68.9 °F (NTP, 1992) | |

| Record name | 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

5397-31-9 | |

| Record name | 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-[(2-Ethylhexyl)oxy]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5397-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl 3-aminopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005397319 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5397-31-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1078 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanamine, 3-[(2-ethylhexyl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-((2-Ethylhexyl)oxy)propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-ethylhexyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL 3-AMINOPROPYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N09409V116 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-((2-Ethylhexyl)oxy)propylamine (CAS 5397-31-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((2-Ethylhexyl)oxy)propylamine, identified by CAS number 5397-31-9, is a primary aliphatic amine with a unique molecular architecture that combines a flexible ether linkage with a reactive primary amine group. This structure imparts a combination of hydrophobic and hydrophilic properties, making it a valuable intermediate in a variety of chemical syntheses.[1][2][3] Its utility spans from industrial applications, such as the formulation of dyes, coatings, and adhesives, to its potential as a building block in the synthesis of more complex molecules with applications in medicinal chemistry.[3][4][5] This guide provides a comprehensive overview of the physicochemical properties of 3-((2-Ethylhexyl)oxy)propylamine, detailed experimental protocols for its characterization, and an exploration of its current and potential applications.

Molecular Structure and Chemical Identity

The molecular structure of 3-((2-Ethylhexyl)oxy)propylamine consists of a 2-ethylhexyl group connected via an ether linkage to a propyl amine. This combination of a branched alkyl chain and a polar amine head makes it an interesting candidate for applications requiring surface-active properties.

| Identifier | Value |

| CAS Number | 5397-31-9[6] |

| Molecular Formula | C₁₁H₂₅NO[6] |

| Molecular Weight | 187.32 g/mol [7][8] |

| IUPAC Name | 3-(2-Ethylhexoxy)propan-1-amine[7] |

| Synonyms | 2-Ethylhexyloxypropylamine, 2-Ethylhexyl 3-aminopropyl ether, 3-(2-Ethylhexoxy)propylamine[7][9] |

| SMILES | CCCCC(CC)COCCCN[8] |

| InChI Key | DVFGEIYOLIFSRX-UHFFFAOYSA-N[2] |

Physicochemical Data

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key physicochemical data for 3-((2-Ethylhexyl)oxy)propylamine.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [5] |

| Boiling Point | 152 °C at 13 mm Hg | [10][11][12] |

| 235 °C | [13] | |

| 262.4 ± 13.0 °C at 760 mmHg | [8] | |

| Density | 0.848 g/mL at 25 °C | [10][11] |

| 0.844 - 0.851 g/mL at 20 °C | [13] | |

| Refractive Index (n20/D) | 1.436 - 1.442 | [13] |

| 1.438 | [10][12] | |

| Solubility | Water: 0.1-0.5 g/100 mL at 20.5 ºC; Slightly soluble | [7][8][9] |

| Organic Solvents: Soluble | [14] | |

| Flash Point | >93 °C (>200 °F) | [7][15] |

| 105 °C | [13] | |

| 217 °F | [10] | |

| pKa | 9.76 ± 0.10 (Predicted) | [10] |

Experimental Protocols for Physicochemical Characterization

The following section outlines standardized methodologies for the experimental determination of the key physicochemical properties of 3-((2-Ethylhexyl)oxy)propylamine. These protocols are based on established analytical techniques for organic liquids and amines.

Determination of Boiling Point

The boiling point of a liquid is a critical indicator of its volatility. For an accurate determination, a distillation method is employed.

Protocol:

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

-

Sample Preparation: Place a measured volume of 3-((2-Ethylhexyl)oxy)propylamine into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Observation: Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the ambient atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), the observed boiling point can be corrected using a nomograph or the Clausius-Clapeyron equation.

Causality Behind Experimental Choices: The use of boiling chips prevents bumping and ensures a controlled boiling process, leading to a more accurate temperature reading. The placement of the thermometer bulb just below the side arm of the distillation head is crucial for measuring the temperature of the vapor that is in equilibrium with the boiling liquid.

Measurement of Density

Density is a fundamental physical property that can be determined with high precision using a digital density meter or a pycnometer.

Protocol using a Digital Density Meter (ASTM D4052): [16][17]

-

Calibration: Calibrate the digital density meter with dry air and a certified density standard (e.g., pure water) at the desired temperature (e.g., 20 °C or 25 °C).

-

Sample Injection: Inject the liquid sample into the oscillating U-tube of the instrument, ensuring no air bubbles are present.[16]

-

Equilibration: Allow the sample to thermally equilibrate within the measuring cell.

-

Measurement: The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.

-

Replicates: Perform multiple measurements to ensure reproducibility and report the average value.

Self-Validating System: The calibration with a certified standard ensures the accuracy of the measurements. The instrument's internal temperature control provides a stable and precise environment for the determination.

Caption: Workflow for Density Measurement using a Digital Density Meter.

Determination of Solubility

The solubility of 3-((2-Ethylhexyl)oxy)propylamine in various solvents provides insight into its polarity and potential applications.

Qualitative Solubility Protocol: [12][18]

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Sample Addition: To a series of test tubes, each containing 1 mL of a different solvent, add 3-((2-Ethylhexyl)oxy)propylamine dropwise with vigorous shaking.

-

Observation: Observe for the formation of a single homogeneous phase (soluble) or the persistence of two distinct layers or cloudiness (insoluble or partially soluble).

-

Classification: Classify the solubility as soluble, partially soluble, or insoluble based on the observations.

Causality Behind Experimental Choices: The use of a range of solvents with different polarities allows for a comprehensive understanding of the solute-solvent interactions. The primary amine group can engage in hydrogen bonding with protic solvents, while the long alkyl chain favors interactions with nonpolar solvents.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and identification of organic compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For 3-((2-Ethylhexyl)oxy)propylamine, the key characteristic absorptions are:

-

N-H Stretch: As a primary amine, two bands are expected in the 3400-3250 cm⁻¹ region due to asymmetric and symmetric N-H stretching vibrations.[13] These bands are typically weaker and sharper than the O-H stretches of alcohols.[13]

-

N-H Bend: A bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region.[13]

-

C-N Stretch: The C-N stretching of an aliphatic amine will appear as a medium to weak band in the 1250-1020 cm⁻¹ range.[2][13]

-

C-O Stretch: A strong C-O stretching band characteristic of ethers is expected in the 1150-1050 cm⁻¹ region.

-

C-H Stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR:

-

-CH₂-N: Protons on the carbon adjacent to the nitrogen atom are expected to appear in the range of 2.5-3.0 ppm.

-

-CH₂-O: Protons on the carbon adjacent to the ether oxygen will be deshielded and appear in the 3.3-4.0 ppm region.[19][20]

-

N-H₂: The protons of the primary amine will appear as a broad singlet, typically between 1.0 and 3.0 ppm, and its chemical shift is concentration-dependent.[21][22]

-

Alkyl Chain Protons: The remaining protons of the 2-ethylhexyl group will appear in the upfield region (0.8-1.6 ppm).

-

-

¹³C NMR:

-

C-N: The carbon atom bonded to the nitrogen will resonate in the 35-50 ppm range.

-

C-O: The carbon atom bonded to the ether oxygen will be further downfield, typically in the 65-75 ppm range.

-

Alkyl Chain Carbons: The carbons of the 2-ethylhexyl group will appear in the 10-40 ppm region. A ¹³C NMR spectrum for this compound is available for reference.[19]

-

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion (M⁺): According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[14][23] For C₁₁H₂₅NO, the molecular ion peak is expected at m/z 187.

-

Alpha-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom, which would lead to the formation of a resonance-stabilized iminium cation.[14][23]

Caption: Integrated workflow for the spectroscopic characterization of 3-((2-Ethylhexyl)oxy)propylamine.

Reactivity and Stability

3-((2-Ethylhexyl)oxy)propylamine exhibits reactivity characteristic of a primary aliphatic amine.

-

Basicity: The lone pair of electrons on the nitrogen atom makes the molecule basic. It will react exothermically with acids to form ammonium salts.[7][15]

-

Incompatibilities: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[7][9][15]

-

Reducing Agents: Combination with strong reducing agents, such as hydrides, may generate flammable gaseous hydrogen.[7][15]

-

Storage: It should be stored in a cool, dark, and dry place in a sealed container.[10] It is advised to avoid contact with copper and its alloys.[3]

Applications in Research and Industry

The bifunctional nature of 3-((2-Ethylhexyl)oxy)propylamine makes it a versatile intermediate in several fields.

-

Dye and Coating Industries: It is used as an intermediate in the synthesis of dyes and as a component in coatings.[5] Its structure can influence the solubility and binding properties of the final product.

-

Surfactants and Emulsifiers: The combination of a hydrophobic alkyl chain and a hydrophilic amine group suggests its potential use in the formulation of surfactants and emulsifying agents.[2]

-

Adhesives and Sealants: It finds application in the production of adhesives and sealants, where it can enhance flexibility and adhesion.[24]

-

Potential in Drug Development: While direct applications in pharmaceuticals are not extensively documented, the ether amine motif is present in various biologically active molecules. Ether linkages are often incorporated into drug candidates to improve their metabolic stability and pharmacokinetic properties.[25] The primary amine group provides a reactive handle for further chemical modifications, allowing for its incorporation into larger, more complex molecular scaffolds. For instance, similar structures have been explored in the context of drug delivery systems.[5] Its potential as a building block in the synthesis of novel pharmaceutical agents warrants further investigation.

Safety and Handling

3-((2-Ethylhexyl)oxy)propylamine is classified as toxic and corrosive.[7][15]

-

Health Hazards: It is harmful if swallowed and toxic in contact with skin.[16] It can cause severe skin burns and eye damage.[16] Inhalation, ingestion, or skin contact may cause severe injury.[9]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[16]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[16] If inhaled, move the person to fresh air.[16] If swallowed, rinse the mouth and do not induce vomiting.[16]

-

Spill and Disposal: In case of a spill, use absorbent material to contain it and dispose of it as hazardous waste.[15]

This technical guide provides a foundational understanding of the physicochemical properties, characterization, and applications of 3-((2-Ethylhexyl)oxy)propylamine (CAS 5397-31-9). The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this versatile chemical intermediate.

References

-

This compound | C11H25NO | CID 21499. (n.d.). PubChem. Retrieved from [Link]

-

3-(2-Ethylhexyloxy)propylamine | CAS#:5397-31-9. (2025, August 26). Chemsrc. Retrieved from [Link]

-

Buy Factory Supply 2-Ethylhexyloxypropylamine CAS 5397-31-9. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved from [Link]

-

Lower price high purity 2-Ethylhexyloxypropylamine with all your request, CasNo.5397-31-9. (n.d.). COLORCOM LTD. China (Mainland). Retrieved from [Link]

-

3-(2-Ethylhexyloxy)Propylamine Supplier in China | High Purity. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

ASTM D4052 – Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. (n.d.). Savant Labs. Retrieved from [Link]

-

IR: amines. (n.d.). Retrieved from [Link]

-

Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]

-

Spectroscopy of Ethers. (n.d.). Organic Chemistry Class Notes - Fiveable. Retrieved from [Link]

-

Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]

-

PROPYLAMINE, 3-//2-ETHYLHEXYL/OXY/-, - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

3-(2-Ethylhexyloxy)-propylamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Spectroscopy of Amines | Organic Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved from [Link]

-

Clinical Significance and Role of Ethers as Anesthetics. (n.d.). Longdom Publishing. Retrieved from [Link]

-

24.11: Spectroscopy of Amines. (2024, July 30). Chemistry LibreTexts. Retrieved from [Link]

-

3-(Hexyloxy)propylamine | C9H21NO | CID 85580. (n.d.). PubChem - NIH. Retrieved from [Link]

-

3-(2-Ethylhexoxy)propan-1-amine, N-acetate. (n.d.). NIST WebBook. Retrieved from [Link]

-

3-((2-ethylhexyl)oxy)-1-propanamin. (2024, April 9). ChemBK. Retrieved from [Link]

- US6331648B1 - Ether amines and derivatives. (n.d.). Google Patents.

-

Ether in the developing world: rethinking an abandoned agent. (2015, October 16). PMC - NIH. Retrieved from [Link]

Sources

- 1. 2-Ethylhexyloxypropylamine | 5397-31-9 [chemicalbook.com]

- 2. wikieducator.org [wikieducator.org]

- 3. 3-(2-ETHYLHEXYLOXY) PROPYLAMINE (2EHOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

- 4. CAS 5397-31-9: 3-[(2-Ethylhexyl)oxy]-1-propanamine [cymitquimica.com]

- 5. Photo-cross-linked poly(ether amine) micelles for controlled drug release - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. 3-(2-Ethylhexyloxy)-propylamine [webbook.nist.gov]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 3-((2-ETHYLHEXYL)OXY)PROPYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. h-brs.de [h-brs.de]

- 12. chemhaven.org [chemhaven.org]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. GCMS Section 6.15 [people.whitman.edu]

- 15. knowledge.reagecon.com [knowledge.reagecon.com]

- 16. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 17. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 21. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 22. fiveable.me [fiveable.me]

- 23. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 24. This compound | C11H25NO | CID 21499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. longdom.org [longdom.org]

Topic: The Synthesis of Primary Aliphatic Amines: Beyond Direct Alkylation

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Central Role of Primary Amines and the Synthetic Challenge

Primary aliphatic amines are foundational structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their basicity and nucleophilicity are pivotal to the biological activity of countless drug molecules. However, the selective synthesis of these crucial building blocks presents a classic challenge in organic chemistry. While the direct alkylation of ammonia with an alkyl halide appears to be the most straightforward approach—analogous to the well-known Williamson ether synthesis—this method is notoriously inefficient and non-selective.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals on robust and reliable methods for synthesizing primary aliphatic amines. We will first dissect the inherent limitations of direct N-alkylation and then delve into superior, field-proven strategies, with a primary focus on the Gabriel Synthesis as a cornerstone of controlled amine preparation. We will also explore reductive amination as a powerful and complementary alternative.

The "Aza-Williamson" Problem: Why Direct Alkylation of Ammonia Fails

The Williamson ether synthesis is a highly effective SN2 reaction between an alkoxide and a primary alkyl halide to form an ether.[4][5] One might logically presuppose that substituting the alkoxide with ammonia (an "aza" analogue) would provide a direct and efficient route to primary amines. However, this assumption quickly breaks down in practice.

The direct alkylation of ammonia with an alkyl halide is plagued by the issue of overalkylation .[2][6][7][8] The reaction mechanism itself reveals the problem:

-

Initial Alkylation: Ammonia (NH₃) acts as a nucleophile, attacking the alkyl halide (R-X) to form a primary ammonium salt (R-NH₃⁺ X⁻).

-

Deprotonation: Another molecule of ammonia acts as a base, deprotonating the ammonium salt to yield the desired primary amine (R-NH₂).

-

The Overalkylation Cascade: The newly formed primary amine is now also a nucleophile. Crucially, the electron-donating alkyl group makes the primary amine more nucleophilic than the starting ammonia.[6][7] Consequently, it competes effectively with the remaining ammonia to react with the alkyl halide, forming a secondary amine. This process continues, leading to the formation of tertiary amines and even quaternary ammonium salts.[3][9]

This cascade of reactions results in a complex mixture of products that is difficult and costly to separate, rendering the direct alkylation of ammonia an impractical method for the clean synthesis of primary amines.[2][10] While using a large excess of ammonia can slightly favor the primary amine, this approach is atom-inefficient and often still yields significant byproducts.[10]

The Gabriel Synthesis: A Robust Solution for Mono-alkylation

Developed by German chemist Siegmund Gabriel in 1887, the Gabriel synthesis is a classic and highly effective method that circumvents the overalkylation problem to produce primary amines from primary alkyl halides with high purity.[11][12]

Core Principle and Rationale

The ingenuity of the Gabriel synthesis lies in the use of an "ammonia surrogate." Instead of ammonia itself, the reaction employs the anion of phthalimide .[11][13] The phthalimide nitrogen is bonded to two electron-withdrawing carbonyl groups, which accomplishes two critical tasks:

-

Acidity: The N-H proton of phthalimide is significantly acidic (pKa ≈ 8.3), allowing for easy deprotonation by a moderately strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the potassium phthalimide salt.[11][14]

-

Prevention of Overalkylation: Once the phthalimide anion acts as a nucleophile and attacks an alkyl halide, the resulting N-alkylphthalimide is no longer nucleophilic. The lone pair on the nitrogen is delocalized by resonance across the two adjacent carbonyl groups, preventing it from attacking another molecule of the alkyl halide.[13] This ensures the reaction stops cleanly after a single alkylation.

Detailed Reaction Mechanism

The Gabriel synthesis proceeds in two main stages: N-alkylation of phthalimide followed by the cleavage of the intermediate to release the primary amine.

-

Step 1: Deprotonation. Phthalimide is treated with a base (e.g., potassium hydroxide) to form the nucleophilic potassium phthalimide salt.[14]

-

Step 2: SN2 Alkylation. The phthalimide anion attacks a primary alkyl halide in a classic SN2 reaction, displacing the halide and forming an N-alkylphthalimide.[13][15]

-

Step 3: Cleavage/Hydrolysis. The N-alkylphthalimide is cleaved to liberate the primary amine. This can be achieved under harsh conditions with strong acid or base, but the most common and milder method is hydrazinolysis (the Ing-Manske procedure).[12][15]

Scope and Limitations

The Gabriel synthesis is a powerful tool, but its applicability is subject to certain constraints inherent to its SN2 mechanism.

| Parameter | Favorable Substrates/Conditions | Unfavorable Substrates/Conditions | Rationale |

| Alkyl Halide | Methyl, Primary (R-CH₂-X) | Tertiary (R₃C-X), Aryl, Vinyl | Tertiary halides undergo E2 elimination. SN2 does not occur on sp²-hybridized carbons.[16] |

| Secondary (R₂CH-X) | Secondary halides can work but often give mixtures of substitution (SN2) and elimination (E2) products, leading to lower yields.[11] | ||

| Solvent | Polar aprotic (e.g., DMF, DMSO) | Protic (e.g., Ethanol, Water) | Polar aprotic solvents accelerate SN2 reactions by solvating the cation but leaving the anion nucleophile highly reactive.[4][15] |

| Cleavage | Hydrazinolysis (Ing-Manske) | Strong acid/base hydrolysis | Hydrazinolysis is performed under milder, neutral conditions, preserving base- or acid-sensitive functional groups in the target molecule.[15] |

Field-Proven Experimental Protocol: Synthesis of Benzylamine

This protocol provides a representative example of the Gabriel synthesis and the Ing-Manske procedure.

Objective: To synthesize benzylamine from benzyl bromide.

Step 1: N-Alkylation of Potassium Phthalimide

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium phthalimide (18.5 g, 100 mmol) and N,N-dimethylformamide (DMF, 100 mL).

-

Reagent Addition: While stirring, add benzyl bromide (17.1 g, 100 mmol) to the suspension.

-

Causality Note: DMF is an excellent polar aprotic solvent that enhances the rate of the SN2 reaction.[15] Potassium phthalimide is often used directly as it is commercially available and non-hygroscopic.

-

-

Reaction: Heat the mixture to 100 °C using an oil bath and maintain for 1-2 hours. Monitor the reaction progress by TLC until the starting benzyl bromide is consumed.

-

Workup: Allow the reaction to cool to room temperature. Pour the mixture into 400 mL of ice-cold water while stirring vigorously. The N-benzylphthalimide product will precipitate as a white solid.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The yield of N-benzylphthalimide is typically >90%.

Step 2: Hydrazinolysis (Ing-Manske Cleavage)

-

Setup: In a 500 mL round-bottom flask, suspend the dried N-benzylphthalimide (23.7 g, 100 mmol) in ethanol (200 mL).

-

Reagent Addition: Add hydrazine hydrate (5.0 g, 100 mmol) to the suspension.

-

Causality Note: Hydrazine acts as a potent dinucleophile, attacking the carbonyl carbons of the phthalimide ring, which leads to the formation of a stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine.[15] This method avoids the harsh conditions of strong acid or base.

-

-

Reaction: Heat the mixture to reflux for 2 hours. A thick, white precipitate of phthalhydrazide will form.

-

Workup: Cool the mixture to room temperature and add 100 mL of 2M HCl to protonate the amine and dissolve any unreacted starting material. Filter off the phthalhydrazide solid and wash it with a small amount of cold ethanol.

-

Isolation: Transfer the filtrate to a separatory funnel and make it basic (pH > 12) by the slow addition of concentrated NaOH solution. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield pure benzylamine.

Reductive Amination: A Powerful Alternative Strategy

While the Gabriel synthesis is ideal for converting alkyl halides to primary amines, reductive amination is the preeminent method for synthesizing amines from carbonyl compounds (aldehydes and ketones).[17][18] This strategy is widely used in pharmaceutical development for its broad scope and operational simplicity.

The process involves two key transformations, often performed in a single pot:

-

Imine Formation: An aldehyde or ketone reacts with ammonia to form an imine intermediate.

-

Reduction: The C=N double bond of the imine is reduced to a C-N single bond using a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[19]

Comparison of Gabriel Synthesis and Reductive Amination

| Feature | Gabriel Synthesis | Reductive Amination |

| Starting Material | Primary Alkyl Halide | Aldehyde or Ketone |

| C-N Bond Formation | SN2 Nucleophilic Substitution | Nucleophilic addition to C=O, then reduction |

| Key Reagents | Phthalimide, Base, Hydrazine | Ammonia, Reducing Agent (e.g., NaBH₃CN) |

| Primary Advantage | Excellent for clean conversion of R-X to R-NH₂; avoids overalkylation. | Broad substrate scope for carbonyls; often a one-pot procedure.[18] |

| Key Limitation | Limited to primary (and some secondary) alkyl halides; fails with tertiary halides. | Requires a carbonyl starting material; can be challenging for some sterically hindered ketones. |

Conclusion

The synthesis of primary aliphatic amines is a critical operation in modern drug discovery and development. While conceptually simple, direct N-alkylation of ammonia is a fundamentally flawed strategy due to inevitable overalkylation, which leads to poor yields and complex purification challenges.[2][9]

For the conversion of primary alkyl halides to primary amines, the Gabriel synthesis remains a superior and highly reliable method. By employing a protected ammonia surrogate, it guarantees selective mono-alkylation and provides a clean, high-yielding route to the desired product. Complemented by powerful alternatives like reductive amination for carbonyl-containing precursors, the modern synthetic chemist has a robust toolkit to access these vital building blocks with the precision and efficiency required for pharmaceutical research.

References

-

Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

-

NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved January 6, 2026, from [Link]

-

BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction? Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2023, December 19). Williamson ether synthesis. In Wikipedia. [Link]

-

Reddit. (2022, April 17). Can I make primary and secondary amines through alkylation or will it always go to the tertiary amine? r/chemistry. [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. [Link]

-

Chemistry LibreTexts. (2015, July 19). 21.5: Synthesis of Amines by Alkylation. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 6, 2026, from [Link]

-

Talele, T. T. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. Synthetic Communications, 43(11), 1535-1540. [Link]

-

PubMed Central (PMC). (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved January 6, 2026, from [Link]

-

YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. [Link]

-

Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2023, November 29). Reductive amination. In Wikipedia. [Link]

-

PubMed Central (PMC). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved January 6, 2026, from [Link]

-

Wikipedia. (2023, April 2). Amine alkylation. In Wikipedia. [Link]

-

ResearchGate. (n.d.). Challenges and development of enantioconvergent N-alkylation of aliphatic amines and ammonia for the synthesis of α-chiral aliphatic amines. Retrieved January 6, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved January 6, 2026, from [Link]

-

Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved January 6, 2026, from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved January 6, 2026, from [Link]

-

OpenStax. (n.d.). 24.6 Synthesis of Amines. In Organic Chemistry: A Tenth Edition. [Link]

-

YouTube. (2021, July 20). Amine Synthesis - Limits of Alkylation. [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved January 6, 2026, from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Avoiding Over-alkylation. Retrieved January 6, 2026, from [Link]

Sources

- 1. Amine alkylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Synthesis of Secondary Amines via Self-Limiting Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]

- 9. 24.6 Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. reddit.com [reddit.com]

- 11. byjus.com [byjus.com]

- 12. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 18. Reductive amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

Reactivity Profile of 2-Ethylhexyl 3-aminopropyl ether: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the reactivity profile of 2-Ethylhexyl 3-aminopropyl ether. This document moves beyond a simple recitation of chemical properties, instead offering a narrative grounded in the principles of synthetic chemistry and practical application. Our focus is to provide researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile primary amine. We will explore not just what reactions it undergoes, but why it behaves as it does, enabling you to harness its potential in your own research and development endeavors. Every protocol and mechanistic discussion is designed to be a self-validating system, built on a foundation of established chemical principles and supported by authoritative references.

Molecular Architecture and Intrinsic Reactivity

This compound, with the IUPAC name 3-(2-ethylhexyloxy)propan-1-amine, is a primary aliphatic amine characterized by a unique combination of a hydrophilic amino group and a bulky, hydrophobic 2-ethylhexyl ether tail.[1] This amphiphilic nature is central to its physical properties and dictates its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅NO | [1] |

| Molecular Weight | 187.32 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | Data not available | |

| Solubility | Slightly soluble in water | [1] |

The key to understanding the reactivity of this molecule lies in the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair makes the nitrogen atom a potent nucleophile and a Brønsted-Lowry base.[2] The bulky 2-ethylhexyl group, while influencing physical properties like solubility, generally exerts minimal steric hindrance on the terminal amine, allowing it to participate readily in a variety of chemical transformations.

Synthesis of this compound

A robust and scalable synthesis is crucial for the application of any chemical building block. A common and industrially viable method for the preparation of ether amines such as this compound involves a two-step process: cyanoethylation of the corresponding alcohol followed by catalytic hydrogenation.[3]

Step 1: Cyanoethylation of 2-Ethylhexanol

This reaction is a base-catalyzed Michael addition of an alcohol to acrylonitrile. The use of a small amount of an alkali metal hydroxide, such as potassium hydroxide, is effective in catalyzing this reaction.[3]

Reaction: ROH + CH₂=CHCN → ROCH₂CH₂CN

In this case, R is the 2-ethylhexyl group.

Experimental Protocol: Cyanoethylation of 2-Ethylhexanol [3]

-

To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add 100 parts by weight of 2-ethylhexanol.

-

Add 0.01 to less than 0.05 parts by weight of an alkali metal hydroxide (e.g., potassium hydroxide).

-

Heat the mixture to a reaction temperature of 45-70 °C.

-

Slowly add 0.8 to 1.2 equivalents of acrylonitrile to the reaction mixture over a period of 0.5 to 5 hours.

-

Maintain the reaction temperature and stir for an additional 1-2 hours after the addition is complete to ensure full conversion.

-

The resulting 3-(2-ethylhexyloxy)propanenitrile can be used in the next step without purification.

Self-Validation: The progress of the reaction can be monitored by infrared (IR) spectroscopy by observing the disappearance of the -OH stretch of the alcohol and the appearance of the nitrile (-C≡N) stretch.

Step 2: Hydrogenation of 3-(2-Ethylhexyloxy)propanenitrile

The nitrile intermediate is then reduced to the primary amine. This is typically achieved through catalytic hydrogenation using a Raney nickel or other suitable metal catalyst.[3]

Reaction: ROCH₂CH₂CN + 2 H₂ → ROCH₂CH₂CH₂NH₂

Experimental Protocol: Hydrogenation of 3-(2-Ethylhexyloxy)propanenitrile [3]

-

The crude 3-(2-ethylhexyloxy)propanenitrile from the previous step is transferred to a high-pressure hydrogenation reactor.

-

Water is added to the reaction mixture.

-

A hydrogenation catalyst, such as Raney nickel, is added.

-

The reactor is purged with hydrogen and then pressurized to a hydrogen pressure of at least 0.5 MPa.

-

The reaction mixture is heated to a temperature of 60-200 °C.

-

The reaction is monitored by the uptake of hydrogen.

-

Upon completion, the reactor is cooled, and the catalyst is filtered off.

-

The resulting this compound can be purified by distillation.

Self-Validation: The conversion of the nitrile to the amine can be confirmed by IR spectroscopy (disappearance of the -C≡N stretch and appearance of N-H stretches) and by titration to determine the amine value.

Core Reactivity of the Primary Amine

The primary amine functionality of this compound is the epicenter of its reactivity, enabling a wide range of transformations. The most important of these for researchers in drug development and organic synthesis are acylation and alkylation reactions.

N-Acylation: Formation of Amides

Primary amines readily react with acylating agents such as acyl chlorides and acid anhydrides to form stable N-substituted amides. This reaction is a nucleophilic acyl substitution.

General Reaction: R-NH₂ + R'-COCl → R-NH-CO-R' + HCl

Experimental Protocol: Benzoylation of a Primary Amine [4]

This general protocol for the benzoylation of a primary amine can be adapted for this compound.

-

In a fume hood, mix equimolar quantities of the primary amine and benzoyl chloride in a beaker at room temperature.

-

Stir the mixture with a glass rod. The reaction is often exothermic and may produce HCl gas.

-

After the initial reaction subsides (typically 3-5 minutes), add crushed ice to the reaction mixture and stir well.

-

The product will precipitate as a solid or oil.

-

Filter the product and wash with water to remove any amine hydrochloride.

-

The crude product can be purified by recrystallization or chromatography.

Self-Validation: The formation of the amide can be confirmed by the appearance of a characteristic amide carbonyl stretch in the IR spectrum and by changes in the NMR spectrum.

N-Alkylation and Reductive Amination

Direct alkylation of primary amines with alkyl halides can be difficult to control and often leads to over-alkylation. A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination.[2][5] This one-pot reaction involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine.

General Reaction: R-NH₂ + R'CHO → [R-N=CHR'] → R-NH-CH₂R'

Experimental Protocol: Reductive Amination of an Aldehyde [6][7]

This is a general protocol that can be adapted for this compound.

-

Dissolve the aldehyde (1.0 eq) and this compound (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) to the mixture.

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography.

Self-Validation: The formation of the secondary amine can be confirmed by mass spectrometry and NMR spectroscopy, which will show the incorporation of the new alkyl group.

Applications in a Drug Development Context

While direct applications of this compound in marketed drugs are not widely documented, its reactivity profile makes it a valuable building block and intermediate in several areas of pharmaceutical research and development.

-

Synthesis of Novel Chemical Entities: The primary amine serves as a versatile handle for the construction of more complex molecules. Through acylation and alkylation reactions, a wide variety of functional groups and molecular scaffolds can be introduced, allowing for the exploration of new chemical space in the search for bioactive compounds.

-

Prodrug Development: The amine functionality can be used to attach a promoiety to a drug molecule. This can improve the drug's solubility, permeability, or targeting, with the promoiety being cleaved in vivo to release the active drug.

-

Excipient in Formulations: The amphiphilic nature of long-chain amino ethers suggests their potential use as excipients in drug formulations, for example, as emulsifiers or solubilizing agents for poorly water-soluble drugs. The related compound, 3-(2-ethylhexyloxy)propane-1,2-diol, is used as a cosmetic emollient and preservative.[]

Safety and Handling

This compound is classified as a corrosive and toxic substance. It can cause severe skin burns and eye damage and is harmful if swallowed or in contact with skin.[9] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area or fume hood.

Incompatible Materials:

-

Acids

-

Isocyanates

-

Halogenated organics

-

Peroxides

-

Phenols (acidic)

-

Epoxides

-

Anhydrides

-

Acid halides

-

Strong reducing agents[1]

Conclusion

This compound is a versatile chemical intermediate whose reactivity is dominated by its primary amine functionality. A sound understanding of its synthesis and its participation in fundamental organic reactions such as acylation and reductive amination opens up a wide array of possibilities for its application in organic synthesis and, by extension, in the field of drug development. While direct pharmaceutical applications are not yet widespread, its potential as a scaffold for new chemical entities and as a component in advanced drug formulations is significant. As with all reactive chemicals, a thorough understanding of its handling requirements is paramount to its safe and effective use in the laboratory.

References

- Process for production of ether amine. US6576794B2.

-

Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant. ResearchGate. [Link]

-

Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. SciSpace. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

This compound. PubChem. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Preparation of amines by reductive amination of aldehydes and Ketones. YouTube. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]

- Process for preparation of cycloalcoyl propanol amines useful as medicine. EP0037777B1.

-

Cyanoethylation. Organic Reactions. [Link]

-

3-(2-Ethylhexoxy)propan-1-amine, N-trifluoroacetyl. NIST WebBook. [Link]

-

3-(2-Ethylhexoxy)propan-1-amine, N-acetate. NIST WebBook. [Link]

-

3-((2-Ethylhexyl)oxy)-1,2-propanediol. PubChem. [Link]

- Method for producing ethylhexylglycerin. KR101528751B1.

-

3-(2-ethylhexyloxy)propane-1,2-diol. ChemBK. [Link]

- Process for manufacture of N-(polyoxyalkyl)-N-(alkyl)amines. EP0335393A1.

-

Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

-

Structure- Activity Relationship (Sar) Of Cyanoethylated Aromatic Amines. ijstr. [Link]

-

Historical Background of the Synthetic Methods and Properties of Amines. OUCI. [Link]

-

Benzoylation. Scribd. [Link]

- 2-Propanol derivatives as corrosion inhibitors. US4892671A.

-

Syntheses and reactions of (trimethylsiloxy)benzoyl chlorides. ResearchGate. [Link]

Sources

- 1. This compound | C11H25NO | CID 21499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. US6576794B2 - Process for production of ether amine - Google Patents [patents.google.com]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 9. 3-(2-ETHYLHEXYLOXY) PROPYLAMINE (2EHOPA) - Alkyl Amines Chemicals Limited [alkylamines.com]

An In-depth Technical Guide to 2-Ethylhexyl 3-aminopropyl ether: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylhexyl 3-aminopropyl ether, also known by its IUPAC name 3-(2-ethylhexoxy)propan-1-amine, is a primary aliphatic amine with a unique molecular architecture that combines a hydrophilic amino group with a bulky, hydrophobic 2-ethylhexyl ether moiety.[1] This bifunctional nature imparts surface-active properties and makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its relevance to the fields of research, and drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₅NO | [1][2] |

| Molecular Weight | 187.32 g/mol | [2] |

| IUPAC Name | 3-(2-ethylhexoxy)propan-1-amine | [2] |

| CAS Number | 5397-31-9 | [2] |

| Appearance | Colorless liquid | [2] |

| SMILES | CCCCC(CC)COCCCN | [2] |

| InChIKey | DVFGEIYOLIFSRX-UHFFFAOYSA-N | [2] |

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is characterized by a primary amine group at one end of a propyl chain, which is connected via an ether linkage to a branched 2-ethylhexyl group.

Caption: Molecular structure of this compound.

Spectroscopic Data:

-

¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, providing insight into the proton environments within the molecule.[2]

-

Infrared (IR) Spectroscopy: As a primary amine, the IR spectrum of this compound is expected to exhibit characteristic N-H stretching vibrations. These typically appear as two bands in the region of 3400-3250 cm⁻¹. Other significant bands would include C-H stretching vibrations around 2960-2850 cm⁻¹, a C-O-C stretching vibration for the ether linkage, and N-H bending vibrations.[3]

-

Mass Spectrometry (GC-MS): GC-MS data for this compound is available through the NIST WebBook, showing a top peak at m/z 57.[2] This fragmentation pattern can be used for identification and purity assessment.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible and efficient synthetic route can be designed based on well-established organic chemistry principles, namely reductive amination. This method is a cornerstone of amine synthesis in the pharmaceutical industry due to its versatility and often mild reaction conditions.[4][5]

Proposed Synthetic Pathway: Reductive Amination

This two-step, one-pot reaction involves the formation of an imine intermediate from an aldehyde and an amine, followed by its reduction to the target amine.

Caption: Proposed synthetic workflow for this compound via reductive amination.

Detailed Experimental Protocol:

Objective: To synthesize this compound via reductive amination of 2-ethylhexoxypropanal.

Materials:

-

2-Ethylhexoxypropanal

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium cyanoborohydride (NaBH₃CN) or a safer alternative like sodium triacetoxyborohydride

-

Methanol (anhydrous)

-

Acetic acid (glacial)

-

Diethyl ether or other suitable extraction solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylhexoxypropanal in anhydrous methanol.

-

Amine Addition: To the stirred solution, add an excess of ammonia solution in methanol. The excess ammonia helps to drive the equilibrium towards imine formation and minimizes side reactions.

-

pH Adjustment: Add a catalytic amount of glacial acetic acid to maintain a slightly acidic pH (around 5-6), which is optimal for imine formation.

-

Reducing Agent Addition: Slowly add sodium cyanoborohydride to the reaction mixture. This reducing agent is selective for the imine over the aldehyde starting material.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting aldehyde is consumed.

-

Workup:

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

Causality Behind Experimental Choices:

-

Excess Ammonia: Using an excess of the amine starting material helps to prevent the dialkylation of the product amine, a common side reaction in amine synthesis.[6][7]

-

Slightly Acidic pH: This condition catalyzes the dehydration of the hemiaminal intermediate to the imine, accelerating the reaction rate.

-

Selective Reducing Agent: Sodium cyanoborohydride is effective at reducing the C=N double bond of the imine while not significantly reducing the C=O double bond of the aldehyde.[8]

Applications in Research and Development

The unique combination of a primary amine and a bulky ether group makes this compound a valuable intermediate in several areas of chemical research and development.

As a Synthetic Building Block

In medicinal chemistry and organic synthesis, primary amines are crucial functional groups for the construction of more complex molecules.[9][10] this compound can serve as a nucleophile in various reactions, including:

-

Amide Formation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides, which are common functional groups in pharmaceuticals.

-

Secondary and Tertiary Amine Synthesis: Further alkylation or reductive amination reactions can be performed on the primary amine to generate more substituted amines.

-

Formation of Heterocycles: The primary amine can be a key component in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in drug molecules.

The 2-ethylhexyl group can be strategically employed to enhance the lipophilicity of a target molecule, which can be crucial for modulating its pharmacokinetic properties, such as membrane permeability and oral bioavailability.

Corrosion Inhibition

Amines, including this compound, are known to function as corrosion inhibitors, particularly for ferrous metals.[11] The mechanism of inhibition generally involves the adsorption of the amine onto the metal surface. The lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, forming a protective film.[11] This film acts as a barrier, isolating the metal from the corrosive environment. In some cases, these inhibitors can act as anodic or cathodic inhibitors, or a combination of both, by interfering with the electrochemical processes of corrosion.[12][13] The long alkyl chain of this compound contributes to the formation of a dense, hydrophobic barrier on the metal surface.

Safety and Handling

As a primary amine, this compound should be handled with appropriate safety precautions. Amines can be corrosive and irritating to the skin and eyes.[1] It is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when working with this compound. All handling should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical compound with a unique molecular structure that lends itself to a variety of applications. Its combination of a reactive primary amine and a lipophilic ether tail makes it a valuable building block for organic synthesis, particularly in the development of new pharmaceuticals where modulation of physicochemical properties is key. Furthermore, its potential as a corrosion inhibitor highlights its utility in industrial applications. A thorough understanding of its properties and synthetic routes, as outlined in this guide, is essential for researchers and scientists looking to leverage this compound in their work.

References

-

PubChem. This compound. [Link]

-

NIST. 3-(2-Ethylhexyloxy)-propylamine. [Link]

-

Wikipedia. Reductive amination. [Link]

-

Chemistry LibreTexts. 21.5: Synthesis of Amines by Alkylation. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

YouTube. Alkylation of Amines, Part 1: with Alkyl Halides. [Link]

-

University of Calgary. IR: amines. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

MDPI. Recent Development of Corrosion Inhibitors: Types, Mechanisms, Electrochemical Behavior, Efficiency, and Environmental Impact. [Link]

-

NACE International. Amine-Based Vapor Phase Corrosion Inhibitor Alternatives to Hydrazine for Steam-Generating Systems and Power Plants. [Link]

-

Chegg.com. Solved One of the reactions most utilized by medicinal. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Chemical Building Blocks for Pharmaceutical Synthesis: A Deep Dive. [Link]

-

Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

-

CECRI, Karaikudi. An Overview: Vapor Phase Corrosion Inhibitors. [Link]

Sources

- 1. CAS 5397-31-9: 3-[(2-Ethylhexyl)oxy]-1-propanamine [cymitquimica.com]

- 2. This compound | C11H25NO | CID 21499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Solved One of the reactions most utilized by medicinal | Chegg.com [chegg.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 11. krc.cecri.res.in [krc.cecri.res.in]

- 12. mdpi.com [mdpi.com]

- 13. cortecvci.com [cortecvci.com]

Solubility of 2-Ethylhexyl 3-aminopropyl ether in organic solvents

An In-depth Technical Guide to the Solubility of 2-Ethylhexyl 3-aminopropyl ether in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 5397-31-9). Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, theoretical solubility principles, and practical solubility profiles of this versatile molecule in various organic solvents. Furthermore, it outlines a detailed experimental protocol for solubility determination and discusses critical safety and handling considerations.

Introduction: The Significance of this compound

This compound is a primary aliphatic amine and ether characterized by a unique molecular structure that imparts a balance of hydrophilic and lipophilic properties.[1] This bifunctional nature makes it a valuable component in a wide array of industrial applications, including as a corrosion inhibitor, a surfactant intermediate, an emulsifier, and a cross-linking agent in polymer systems.

Understanding the solubility of this compound is paramount for its effective formulation, application, and synthesis. Proper solvent selection impacts reaction kinetics, product purity, and the physical properties of the final formulation. This guide offers a foundational understanding of its solubility behavior to enable informed decision-making in research and development settings.

Physicochemical Properties Governing Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. For this compound, the key determinants are its amphiphilic character, basicity, and molecular weight.

-

Molecular Structure and Amphiphilicity: The molecule, with the formula C₁₁H₂₅NO, possesses a distinct nonpolar (lipophilic) region and a polar (hydrophilic) head.[1]

-

Lipophilic Region: The long, branched 2-ethylhexyl alkyl chain is nonpolar and interacts primarily through weak van der Waals (London dispersion) forces. This large hydrocarbon tail promotes solubility in nonpolar, hydrocarbon-based solvents.

-

Hydrophilic Region: The molecule contains two polar functional groups: a primary amine (-NH₂) and an ether linkage (-O-). The nitrogen and oxygen atoms are electronegative, creating dipole moments. Crucially, the primary amine group can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor. These groups drive its affinity for polar solvents.

-

-

Basicity: The lone pair of electrons on the nitrogen atom of the primary amine group confers basic properties. This allows this compound to react exothermically with acidic compounds, including acidic solvents, to form salts.[1] This reactivity is a dominant factor in its solubility in acidic media.

-

Molecular Weight: The molecular weight of this compound is approximately 187.32 g/mol .[1] This moderate size, combined with its branched structure, influences its ability to integrate into the solvent's structure.

The interplay between these features is visualized below, illustrating the molecular regions responsible for its solubility characteristics.

Caption: Molecular regions and their primary solvent interactions.

Solubility Profile in Common Organic Solvents

Based on the "like dissolves like" principle and the molecule's amphiphilic nature, its solubility can be predicted across different solvent classes. Ethers are generally miscible with most common organic solvents.[2] While precise quantitative data for every solvent is not publicly available, a qualitative and semi-quantitative profile can be established.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces | Rationale |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | London Dispersion | The large, nonpolar 2-ethylhexyl group dominates, interacting favorably with nonpolar solvent molecules. |

| Nonpolar Aromatic | Toluene, Benzene, Xylene | High / Miscible | London Dispersion, π-stacking | Similar to aliphatic solvents, with strong affinity due to the hydrocarbon chain. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dimethylformamide (DMF) | High / Miscible | Dipole-Dipole, London Dispersion | The polar amine and ether groups interact strongly with the solvent's dipole, while the alkyl chain interacts with the solvent's organic structure. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High / Miscible | Hydrogen Bonding, Dipole-Dipole | The amine and ether groups readily form hydrogen bonds with the hydroxyl group of alcohols, leading to excellent solubility. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Dipole-Dipole, London Dispersion | These solvents have a good balance of polarity and organic character to solvate both ends of the molecule effectively. |

| Water | H₂O | Slightly Soluble | Hydrogen Bonding | The large, hydrophobic alkyl chain significantly limits water solubility despite the presence of polar groups. Quantitative data indicates a solubility of 1 to 5 mg/mL.[1] |

| Acidic | Acetic Acid, Formic Acid | Reacts / Miscible | Acid-Base Reaction, Ion-Dipole | The basic amine group undergoes an acid-base neutralization reaction to form a polar ammonium salt, which is highly soluble in the polar acidic solvent.[1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid in a solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Volumetric pipettes and flasks

-

Isothermal shaker or shaking incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or other suitable analytical instrument

-

Standard laboratory glassware

Step-by-Step Methodology

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a glass vial. The goal is to have a visible, undissolved phase of the solute after equilibration.

-

Using a volumetric pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24-48 hours is typically recommended to ensure the solvent is fully saturated.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

For a more complete separation, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 15 minutes). This will create a clear supernatant layer.

-

-

Sampling and Dilution:

-

Carefully withdraw a small aliquot (e.g., 0.5 mL) of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a pre-weighed volumetric flask. This step is critical to remove any microscopic undissolved droplets.

-

Record the exact mass of the filtered aliquot.

-

Dilute the sample to the flask's mark with the same solvent to bring its concentration into the calibrated range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of this compound in the solvent.

-

Analyze the calibration standards and the diluted sample using a validated analytical method, such as GC-FID.

-

Construct a calibration curve and determine the concentration of the solute in the diluted sample.

-

-

Calculation:

-